molecular formula C22H21Cl2N3O4S2 B2667880 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-64-1

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2667880
CAS No.: 923407-64-1
M. Wt: 526.45
InChI Key: JOLGGGDTPYDKAN-UHFFFAOYSA-N
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Description

Background and Significance of Thiazole-Piperidine-Sulfonamide Derivatives

Thiazole-piperidine-sulfonamide hybrids represent a strategic fusion of three pharmacologically significant moieties, each contributing distinct biological properties. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its presence in clinically approved drugs such as the antibiotic penicillin and the antiretroviral ritonavir. Modern studies demonstrate its versatility in targeting enzymes like aldose reductase (ALR2) and bacterial dihydropteroate synthase.

The piperidine moiety, a six-membered nitrogen-containing ring, is integral to central nervous system (CNS)-active agents, including morphine derivatives. Its conformational flexibility enables interactions with diverse biological targets, such as μ-opioid receptors and alkaline phosphatases. Recent work highlights its role in enhancing membrane permeability and metabolic stability.

Sulfonamides , characterized by their -SO$$2$$-NH$$2$$ group, are foundational to antimicrobial therapy. Beyond antibacterial effects, they modulate enzymes like α-glucosidase and tissue-nonspecific alkaline phosphatase (TNAP), making them relevant for diabetes and cancer metastasis.

The integration of these components into a single molecule, as seen in N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide , aims to synergize their pharmacological profiles. Structural analysis reveals:

  • Thiazole : Facilitates π-π stacking with aromatic residues in enzyme active sites
  • Piperidine : Enhances solubility and mediates hydrophobic interactions
  • Sulfonamide : Engages in hydrogen bonding with catalytic residues

Historical Development of Related Compounds

The evolution of hybrid molecules containing these moieties follows three key phases:

Early Thiazole-Sulfonamide Hybrids

Initial efforts focused on combining thiazole and sulfonamide for antimicrobial applications. For example:

Compound Class Biological Activity Reference
Thiazole-sulfonamide antibiotics Staphylococcus aureus inhibition (MIC: 0.5–4 μg/mL)
Sulfathiazole derivatives ALR2 inhibition (IC$$_{50}$$: 1.2–3.8 μM)

These hybrids demonstrated improved target affinity compared to parent structures.

Piperidine-Containing Sulfonamides

Piperidine incorporation emerged in the 2020s to address pharmacokinetic limitations:

  • C~4~ (piperidine-sulfonamide): Showed 21-fold greater potency against Xanthomonas oryzae than bismerthiazol (EC$$_{50}$$ = 2.02 vs. 42.38 μg/mL)
  • HN58 (piperidine-opioid derivative): Achieved 100% writhing inhibition in murine models

X-ray crystallography revealed piperidine’s role in stabilizing ligand-receptor complexes through salt bridge formation.

Modern Triple Hybrids

Recent advancements combine all three moieties:

  • 8c (sulfonamide-thiazole-pyrazoline): Inhibited b-TNAP at IC$$_{50}$$ = 0.87 μM
  • 11c (chlorinated thiazole-piperidine): Suppressed HepG-2 proliferation (IC$$_{50}$$ = 4.1 μM)

These developments informed the design of the title compound, which features:

  • 2,4-Dichlorophenyl group for enhanced lipophilicity and target occupancy
  • 4-Methoxyphenylsulfonyl moiety for metabolic stability

Research Objectives and Scope

This article addresses three primary objectives:

  • Structural Analysis : Correlate the compound’s stereoelectronic properties (e.g., ClogP = 3.82) with potential biological interactions
  • Synthetic Pathways : Evaluate feasible routes using chitosan-grafted catalysts or microwave-assisted cyclization
  • Therapeutic Hypotheses : Propose mechanisms based on structural analogs:
    • α-Glucosidase inhibition via sulfonamide-chalcone-like binding
    • Anticancer activity through thiazole-mediated DNA intercalation

The scope excludes clinical applications but emphasizes:

  • Computational docking studies against ALR2 and TNAP
  • Comparative analysis with hybrid derivatives from

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O4S2/c1-31-16-3-5-17(6-4-16)33(29,30)27-10-8-14(9-11-27)21(28)26-22-25-20(13-32-22)18-7-2-15(23)12-19(18)24/h2-7,12-14H,8-11H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGGGDTPYDKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a piperidine backbone. The presence of the 2,4-dichlorophenyl and 4-methoxyphenyl groups contributes to its biological activity. The structural formula can be represented as follows:

C18H19Cl2N3O3S\text{C}_{18}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives, including this compound. Thiazole-containing compounds have shown promising results in inhibiting various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that compounds with electron-withdrawing groups, such as chlorine, exhibited enhanced cytotoxicity against cancer cells.

Table 1: Cytotoxicity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µM)Reference
Compound AA-4311.98
Compound BJurkat< 1.0
Compound CHT290.5

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases critical for cancer cell proliferation. For instance, compounds similar to this structure have been found to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: CDK Inhibition

In a recent study, a related thiazole derivative exhibited IC50 values of 0.004 µM for CDK2 and 0.009 µM for CDK9, showcasing its potential as a dual inhibitor with broad antitumor efficacy . Such findings suggest that our compound may share similar inhibitory effects on these targets.

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Research has demonstrated that certain thiazole compounds can effectively reduce seizure activity in animal models.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

Compound IDModel UsedED50 (mg/kg)Reference
Compound DElectroshock Test24.38
Compound EChemo-shock Test88.23

Additional Biological Activities

Beyond antitumor and anticonvulsant effects, thiazole derivatives have shown antibacterial and antifungal activities. For example, compounds with similar structural motifs demonstrated significant inhibition against various pathogens.

Table 3: Antibacterial Activity

Compound IDPathogen TestedMIC (µg/mL)Reference
Compound FStaphylococcus aureus3.12
Compound GEscherichia coli12.5

Scientific Research Applications

Anticancer Applications

Mechanism of Action : Thiazole derivatives have been extensively studied for their anticancer properties. The compound is believed to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and progression. This inhibition may lead to reduced tumor invasiveness and improved therapeutic outcomes .

Case Studies :

  • A study demonstrated that thiazole-based compounds exhibit selective cytotoxicity against human cancer cell lines. For instance, derivatives with methoxy and dichlorophenyl substitutions showed promising results against A549 (lung adenocarcinoma) and U251 (glioblastoma) cells, with IC50 values indicating effective growth inhibition .
  • Another study highlighted the synthesis of novel thiazole-integrated pyrrolidinones that displayed significant anticancer activity, reinforcing the structural importance of the thiazole moiety in enhancing efficacy against various cancer types .

Antimicrobial Activity

Broad-Spectrum Efficacy : Research indicates that thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes.

Case Studies :

  • In vitro evaluations revealed that several thiazole derivatives possess synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their overall antimicrobial activity .
  • A specific derivative demonstrated significant activity against Mycobacterium tuberculosis, highlighting its potential in treating resistant strains of this pathogen .

Neurological Applications

Neuroprotective Effects : Compounds containing thiazole rings have shown promise in neurological applications, particularly in modulating ion channels related to neuronal excitability.

Case Studies :

  • One notable study identified a thiazole derivative as a potent activator of KCNQ1 channels, which are crucial for cardiac and neuronal excitability regulation. The compound exhibited an EC50 value of 260 nM, indicating its potential as a therapeutic agent for conditions related to channelopathies .
  • Furthermore, thiazole derivatives have been evaluated for their anticonvulsant properties, with some showing significant efficacy in animal models of epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiazole-containing compounds. Modifications to the thiazole ring or substituents can significantly alter biological activity.

Compound Modification Effect on Activity Reference
Methoxy group additionIncreases anticancer potency
Dichlorophenyl substitutionEnhances antimicrobial efficacy
Sulfonamide linkageImproves neuroprotective effects

Q & A

Q. What are the key considerations in synthesizing N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide?

Synthesis of this compound involves multi-step reactions, including:

  • Coupling reactions : Use of coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium in DMF to facilitate amide bond formation between the thiazole-2-amine and sulfonyl-piperidine intermediates .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the final product, with yields typically ranging from 40% to 71% depending on substituents .
  • Reaction monitoring : TLC and HPLC are used to confirm intermediate formation and purity (>95% by analytical HPLC) .

Q. What analytical methods are essential for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) confirm proton environments and carbon frameworks. For example, the piperidine carboxamide carbonyl appears at δ ~173 ppm in ¹³C NMR .
  • HRMS-ESI+ : Validates molecular weight (e.g., observed m/z 546.1125 vs. calculated 546.1127 for trifluoromethyl derivatives) .
  • Melting point analysis : High melting points (>250°C for halogenated derivatives) indicate crystalline stability .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in SAR studies for activity vs. solubility?

SAR studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) on the sulfonyl moiety enhance target affinity but reduce solubility. Methodological approaches include:

  • LogP measurement : Assess lipophilicity via shake-flask or chromatographic methods. For example, trifluoromethyl groups increase LogP by ~1.5 units, necessitating formulation adjustments .
  • Solubility enhancement : Co-solvents (e.g., 10% DMSO in saline) or prodrug strategies (e.g., esterification of the carboxamide) improve bioavailability in in vivo models .

Q. What strategies optimize selectivity for target receptors in neuropharmacological studies?

  • In vitro binding assays : Competitive displacement assays (e.g., using radiolabeled ligands) quantify affinity for receptors like σ-1 or TRPV1. For example, 4-methoxyphenyl sulfonyl derivatives show 10-fold higher selectivity over 4-nitrophenyl analogs .
  • Molecular docking : X-ray crystallography data (e.g., piperidine-carboxamide scaffolds) guide modifications to avoid off-target interactions. For instance, bulky substituents on the thiazole ring reduce binding to opioid receptors .

Q. How are in vivo efficacy models designed to evaluate neuropathic pain alleviation?

  • Animal models : Chronic constriction injury (CCI) or spinal nerve ligation (SNL) in rodents assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).
  • Dosing regimens : Subcutaneous administration (5–10 mg/kg) with pharmacokinetic profiling (Tmax = 2–4 hr, half-life = 6–8 hr) ensures sustained target engagement .

Key Methodological Recommendations

  • Controlled synthesis : Optimize reaction temperature (80–120°C) and solvent polarity (DMF > THF) to minimize byproducts .
  • Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in complex scaffolds .

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